Dibutylvinyletherboronsäure

Übersicht

Beschreibung

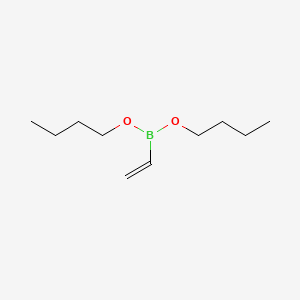

Vinylboronic acid dibutyl ester is a chemical compound with the molecular formula C10H21BO2 . It is used as a vinylation reagent and in Suzuki coupling reactions .

Synthesis Analysis

Vinylboronic acids, including Vinylboronic acid dibutyl ester, have been studied as non-strained, synthetically accessible, and water-soluble bioorthogonal reagents in the Carboni–Lindsey reaction with dipyridyl-s-tetrazines . They have also been used in the preparation of γ-carbonyl vinyl boronates via a light-induced radical addition of xanthates .Molecular Structure Analysis

The molecular structure of Vinylboronic acid dibutyl ester is represented by the linear formula H2C=CHB(OCH2CH2CH2CH3)2 . Its molecular weight is 184.08 g/mol .Chemical Reactions Analysis

Vinylboronic acids, including Vinylboronic acid dibutyl ester, have been used in bioorthogonal inverse electron-demand Diels–Alder (iEDDA) reactions with 3,6-dipyridyl-s-tetrazines . They have also been employed in a “double” Heck-Mizoroki arylation leading to β,β-diarylated vinyl boronates .Physical and Chemical Properties Analysis

Vinylboronic acid dibutyl ester is a liquid with a refractive index of 1.4180 . It has a boiling point of 35-40 °C at 0.1 atm and a density of 0.835 g/mL at 25 °C . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Vinylationsreagenz

Dibutylvinyletherboronsäure wird als Vinylationsreagenz verwendet . Vinylation ist ein Prozess, bei dem eine Vinylgruppe in ein Molekül eingeführt wird. Dies ist besonders nützlich bei der Synthese komplexer organischer Moleküle.

Suzuki-Kupplungsreaktionen

Diese Verbindung spielt eine bedeutende Rolle bei Suzuki-Kupplungsreaktionen . Die Suzuki-Reaktion ist eine organische Reaktion, die als Kupplungsreaktion klassifiziert wird, bei der die Kupplungspartner eine Boronsäure und ein Organohalogenid sind, die durch einen Palladium(0)-Komplex katalysiert werden.

Herstellung von β,β-Diarylierten Vinylboronaten

Es wird in einer „doppelten“ Heck-Mizoroki-Arylierung verwendet, die zu β,β-diarylierten Vinylboronaten führt . Diese Verbindungen sind nützlich bei der Synthese verschiedener organischer Verbindungen.

Bildung von Π-erweiterten Systemen

Die mit this compound hergestellten β,β-diarylierten Vinylboronate können mit einem zusätzlichen Arylhalogenid reagieren, um Π-erweiterte Systeme zu bilden . Diese Systeme finden Anwendungen im Bereich der Materialwissenschaften und der organischen Elektronik.

Herstellung von konjugierten Dendrimeren

Dieser Ansatz zur Bildung von Π-erweiterten Systemen wird zur Herstellung von konjugierten Dendrimeren verwendet . Dendrimere sind hochverzweigte, sternförmige Makromoleküle mit Nanometer-Größenordnung. Sie werden in der Arzneimittelverabreichung, Krebstherapie und bei der Herstellung von Materialien mit besonderen Eigenschaften eingesetzt.

Herstellung von γ-Carbonyl-Vinylboronaten

This compound wird auch verwendet, um γ-Carbonyl-Vinylboronate über eine lichtinduzierte Radikaladdition von Xanthaten herzustellen . Diese Verbindungen haben potenzielle Anwendungen in der Synthese von Pharmazeutika und Agrochemikalien.

Safety and Hazards

Vinylboronic acid dibutyl ester is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause an allergic skin reaction and damage to organs through prolonged or repeated exposure if swallowed. It is toxic to aquatic life with long-lasting effects .

Wirkmechanismus

Target of Action

Vinylboronic acid dibutyl ester, also known as VBADE, is primarily used in the realm of organic synthesis . Its primary targets are organic molecules where it acts as a Lewis acid, accepting electrons and fostering chemical bonding .

Mode of Action

VBADE interacts with its targets through a process known as vinylation . In this process, VBADE donates a vinyl group to the target molecule, thereby modifying its structure. This interaction can result in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Biochemical Pathways

VBADE is often used in Suzuki coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds between a boronic acid and a halide . This makes VBADE valuable in the synthesis of various organic compounds, including β,β-diarylated vinyl boronates and γ-carbonyl vinyl boronates .

Pharmacokinetics

VBADE is a liquid at room temperature, with a boiling point of 35-40 °C under reduced pressure and a density of 0.835 g/mL at 25 °C . These properties suggest that VBADE could be absorbed and distributed in an organism, but further studies are needed to confirm this.

Result of Action

The result of VBADE’s action is the formation of new organic compounds through the process of vinylation . This can lead to the synthesis of complex organic structures, including conjugated dendrimers . The exact molecular and cellular effects of VBADE’s action would depend on the specific context of its use.

Action Environment

The action of VBADE can be influenced by various environmental factors. For instance, its stability is maintained by the presence of a stabilizer, phenothiazine, which prevents it from polymerizing . Additionally, VBADE should be stored at a temperature between 2-8°C to maintain its integrity . The efficacy of VBADE in chemical reactions can also be influenced by the presence of other reagents, the temperature, and the pH of the reaction environment.

Eigenschaften

IUPAC Name |

dibutoxy(ethenyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21BO2/c1-4-7-9-12-11(6-3)13-10-8-5-2/h6H,3-5,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKJEPJLCSCBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=C)(OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284808 | |

| Record name | Vinylboronic acid dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6336-45-4 | |

| Record name | Dibutoxyvinylborane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vinylboronic acid dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl Vinylboronate (stabilized with Phenothiazine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

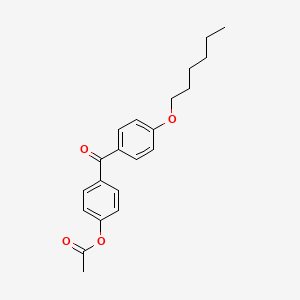

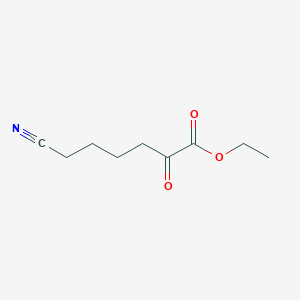

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346288.png)

![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346290.png)

![trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1346293.png)